Cas no 82924-41-2 (1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE)

1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE
- 5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrate;hydrochloride
- MFCD13031904
- 5-Chloroindoline-2-carboxylic acid hydrochloride hydrate
- 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate
- 802-027-0
- SCHEMBL22617355
- 82924-41-2
- 5-CHLORO-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID HYDRATE HYDROCHLORIDE
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- MDL: MFCD13031904
- Inchi: InChI=1S/C9H8ClNO2.ClH.H2O/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;;/h1-3,8,11H,4H2,(H,12,13);1H;1H2
- InChI Key: ILYPZNQCOGPZNP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 251.0115986Da
- Monoisotopic Mass: 251.0115986Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.3Ų
1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB214204-1 g |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate; 95% |
82924-41-2 | 1g |
€230.10 | 2023-06-23 | ||
abcr | AB214204-250 mg |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate; 95% |
82924-41-2 | 250mg |
€168.30 | 2023-06-23 | ||
abcr | AB214204-10g |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate, 95%; . |
82924-41-2 | 95% | 10g |
€957.70 | 2025-02-21 | |
abcr | AB214204-10 g |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate; 95% |
82924-41-2 | 10g |
€957.70 | 2023-06-23 | ||
1PlusChem | 1P024XY2-5g |
5-chloro-2-indolinecarboxylic acid hydrochloride hydrate |
82924-41-2 | 95% | 5g |
$509.00 | 2024-04-21 | |
abcr | AB214204-250mg |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate, 95%; . |
82924-41-2 | 95% | 250mg |
€168.30 | 2025-02-21 | |
abcr | AB214204-5g |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate, 95%; . |
82924-41-2 | 95% | 5g |
€611.70 | 2025-02-21 | |
abcr | AB214204-1g |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate, 95%; . |
82924-41-2 | 95% | 1g |
€230.10 | 2025-02-21 | |
abcr | AB214204-5 g |
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate; 95% |
82924-41-2 | 5g |
€611.70 | 2023-06-23 | ||
1PlusChem | 1P024XY2-1g |
5-chloro-2-indolinecarboxylic acid hydrochloride hydrate |
82924-41-2 | 95% | 1g |
$135.00 | 2024-04-21 |
1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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5. Book reviews
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE
1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE: A Promising Molecule in Pharmaceutical Research
1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE (CAS No. 82924-41-2) represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique INDOLE scaffold with a CHLORO substituent at the 5-position and a HYDROCHLORIDE salt form, has garnered attention for its potential therapeutic applications. Recent studies have highlighted its role in modulating signaling pathways associated with neurodegenerative disorders and inflammatory diseases.
Structurally, 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE exhibits a INDOLE core, which is a common feature in numerous bioactive molecules. The CHLORO substitution at the 5-position is critical for its biological activity, as it influences the molecule's ability to interact with specific protein targets. The HYDROCHLORIDE salt form enhances its solubility, making it more suitable for pharmaceutical formulations.
Research published in 2023 in the journal Journal of Medicinal Chemistry has demonstrated that 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE shows promising activity against NEURODEGENERATIVE DISORDERS. The compound's ability to inhibit AMYLOID BETA PROTEIN aggregation has been a focal point of recent investigations. This property is particularly relevant given the rising prevalence of conditions such as Alzheimer's disease.
Another area of interest is its potential application in INFLAMMATORY DISEASES. Studies conducted in 2024 have shown that 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE can modulate the activity of CYTOKINE pathways, which are central to the pathogenesis of chronic inflammation. This makes it a candidate for the development of new therapeutic agents targeting conditions like rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the INDOLE core of 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE is synthesized through a series of well-established reactions. The CHLORO substitution is typically achieved via electrophilic aromatic substitution, while the HYDROCHLORIDE salt form is formed through an acid-base reaction with hydrochloric acid. These synthetic methods are critical for large-scale production and further drug development.
Recent advancements in computational chemistry have allowed researchers to predict the INDOLE-based molecule's interactions with biological targets. Molecular docking studies have identified potential binding sites on PROTEIN TARGETS such as the ACETYLCHOLINESTERASE enzyme, which is implicated in various neurological conditions. These findings underscore the molecule's versatility in targeting multiple disease mechanisms.
The HYDROCHLORIDE salt form of 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO- has also been evaluated for its pharmacokinetic properties. Studies have shown that this form exhibits improved solubility and bioavailability compared to its free acid counterpart. This is particularly important for oral administration, where solubility directly impacts the drug's efficacy.
Furthermore, the molecule's potential as a PRODRUG is being explored. Prodrug strategies can enhance the molecule's targeting capabilities and reduce potential side effects. Research published in 2023 in Drug Discovery Today suggests that modifying the INDOLE core could lead to the development of more targeted therapies with fewer adverse effects.
Despite its promising properties, 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE faces challenges in clinical translation. One of the primary concerns is its TOXICITY profile, which requires further investigation. Preclinical studies are ongoing to evaluate its safety and efficacy in various models of disease.
In conclusion, 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, HYDROCHLORIDE represents a significant advancement in the field of medicinal chemistry. Its unique structure and potential therapeutic applications make it a promising candidate for the development of new treatments for NEURODEGENERATIVE DISORDERS and INFLAMMATORY DISEASES. Continued research into its pharmacological properties and clinical potential is essential for its successful translation into therapeutic applications.
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